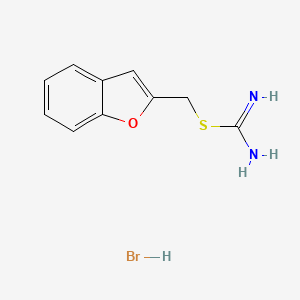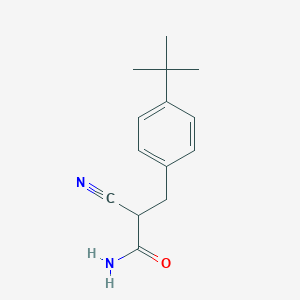
3-(4-Tert-butylphenyl)-2-cyanopropanamide
Overview
Description
3-(4-Tert-butylphenyl)-2-cyanopropanamide (TBPCP) is an organocyanine compound that has been used in various scientific research applications. It is an aromatic compound, which consists of a tert-butylphenyl group and a cyanopropanamide group. The compound has been used in the synthesis of various organic molecules and in the study of its biochemical and physiological effects. This article will discuss the synthesis method and scientific research applications of TBPCP, the mechanism of action and biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for TBPCP research.
Scientific Research Applications
Synthesis and Characterization of Polyimides
- A study by Kim, Kim, Ahn, and Kwon (2003) focused on synthesizing new polyimides using tert-butylphenyl groups. These polyimides exhibited high solubility and thermal stability, making them potentially useful in various industrial applications (Kim, Yun‐Hi, Seung-Kuk, & Soon-Ki, 2003).
Hydrogenation Studies
- Research by Hiyoshi, Rode, Sato, Tetsuka, and Shirai (2007) explored the hydrogenation of tert-butylphenols, demonstrating significant stereoselectivity and potential applications in chemical synthesis (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).
Functionalized Amino Acid Derivatives
- Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, and Burman (2009) synthesized functionalized amino acid derivatives containing tert-butylphenyl groups. These compounds showed potential in designing new anticancer agents (Kumar et al., 2009).
Development of Malonyl-CoA Decarboxylase Inhibitors
- Cheng, Huang, Penuliar, Nishimoto, Liu, Arrhenius, Yang, O'leary, Barbosa, Barr, Dyck, Lopaschuk, and Nadzan (2006) discussed the discovery of malonyl-CoA decarboxylase inhibitors involving tert-butylphenyl derivatives. These compounds were proposed as potential treatments for ischemic heart diseases (Cheng et al., 2006).
Ligand Synthesis for Low-Coordinate Phosphorus Centers
- Shah, Concolino, Rheingold, and Protasiewicz (2000) investigated ligands with tert-butylphenyl groups for synthesizing compounds with low-coordinate phosphorus centers. This research contributes to the development of novel materials (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Synthesis of Versatile Intermediates for Asymmetric Amines
- Ellman, Owens, and Tang (2002) created N-tert-butanesulfinyl imines, providing a versatile approach for the asymmetric synthesis of amines. This methodology has broad applications in synthetic chemistry (Ellman, Owens, & Tang, 2002).
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry
- Ulmer, Mattay, Torres-Garcia, and Luftmann (2000) utilized a derivative of tert-butylphenyl in matrix-assisted laser desorption/ionization mass spectrometry. This application is important in analytical chemistry (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).
Anticancer Activity of Cyclometalated Complexes
- Mukhopadhyay, Gupta, Paitandi, Rana, Sharma, Koch, Rana, Hundal, and Pandey (2015) synthesized cyclometalated complexes involving tert-butylphenyl derivatives, demonstrating significant anticancer activity (Mukhopadhyay et al., 2015).
Synthesis of Ortho-linked Polyamides
- Hsiao, Yang, and Chen (2000) developed ortho-linked polyamides using tert-butylphenyl derivatives, showcasing their potential in material science due to their thermal stability and solubility (Hsiao, Yang, & Chen, 2000).
Synthesis of Novel Antimicrobial and Antioxidative Compounds
- Yildirim (2020) synthesized new heterocyclic compounds containing tert-butylphenyl rings, showing promising antimicrobial and antioxidative activities (Yildirim, 2020).
Mechanism of Action
Target of Action
The primary targets of 3-(4-Tert-butylphenyl)-2-cyanopropanamide are currently unknown. The compound shares structural similarities with other tert-butylphenyl compounds , but without specific studies, it’s challenging to definitively identify its targets.
Mode of Action
Based on its structural similarity to other tert-butylphenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific studies on 3-(4-Tert-butylphenyl)-2-cyanopropanamide, it’s difficult to summarize the biochemical pathways it affects. Other tert-butylphenyl compounds have been shown to participate in various biochemical reactions .
Pharmacokinetics
Similar compounds have shown varying degrees of bioavailability, depending on factors such as solubility, stability, and molecular weight .
Result of Action
Similar compounds have been shown to have various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(4-Tert-butylphenyl)-2-cyanopropanamide. Specific studies on these factors are currently lacking .
properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-cyanopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)12-6-4-10(5-7-12)8-11(9-15)13(16)17/h4-7,11H,8H2,1-3H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBDJNJOEHSCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



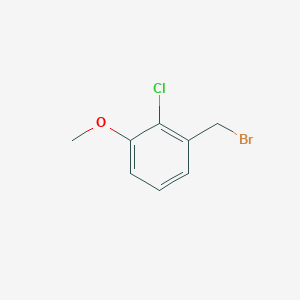
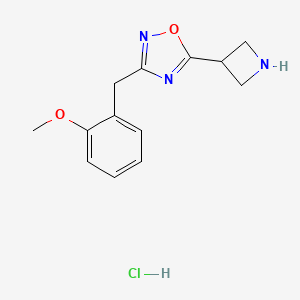
![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)
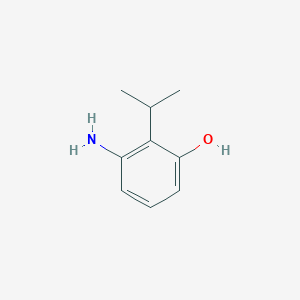

![N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide](/img/structure/B1379075.png)




![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)


